molecular formula C22H23N3O3 B13839605 2-(4-((5,6-Diphenylpyrazin-2-yl)amino)butoxy)acetic Acid

2-(4-((5,6-Diphenylpyrazin-2-yl)amino)butoxy)acetic Acid

Katalognummer: B13839605
Molekulargewicht: 377.4 g/mol
InChI-Schlüssel: PKFMARIMJHVJLA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-((5,6-Diphenylpyrazin-2-yl)amino)butoxy)acetic acid is a compound that belongs to the class of pyrazines It is characterized by the presence of a pyrazine ring substituted with phenyl groups at positions 5 and 6, and an amino group at position 2

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-((5,6-Diphenylpyrazin-2-yl)amino)butoxy)acetic acid typically involves the reaction of 5,6-diphenylpyrazine with an appropriate amine and butoxyacetic acid. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-((5,6-Diphenylpyrazin-2-yl)amino)butoxy)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

2-(4-((5,6-Diphenylpyrazin-2-yl)amino)butoxy)acetic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating diseases such as pulmonary arterial hypertension.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-(4-((5,6-Diphenylpyrazin-2-yl)amino)butoxy)acetic acid involves its interaction with specific molecular targets. It binds to G protein-coupled receptors, particularly the IP receptor, on the surface of endothelial cells, arterial smooth muscle, and platelets. This binding leads to the activation of intracellular signaling pathways, resulting in various physiological effects such as vasodilation .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-(4-((5,6-Diphenylpyrazin-2-yl)amino)butoxy)acetic acid is unique due to its specific substitution pattern on the pyrazine ring and its ability to act as a versatile intermediate in various chemical reactions. Its distinct molecular structure allows for targeted interactions with specific receptors, making it valuable in both research and therapeutic applications .

Eigenschaften

Molekularformel

C22H23N3O3

Molekulargewicht

377.4 g/mol

IUPAC-Name

2-[4-[(5,6-diphenylpyrazin-2-yl)amino]butoxy]acetic acid

InChI

InChI=1S/C22H23N3O3/c26-20(27)16-28-14-8-7-13-23-19-15-24-21(17-9-3-1-4-10-17)22(25-19)18-11-5-2-6-12-18/h1-6,9-12,15H,7-8,13-14,16H2,(H,23,25)(H,26,27)

InChI-Schlüssel

PKFMARIMJHVJLA-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C2=NC=C(N=C2C3=CC=CC=C3)NCCCCOCC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.